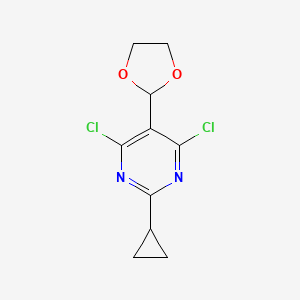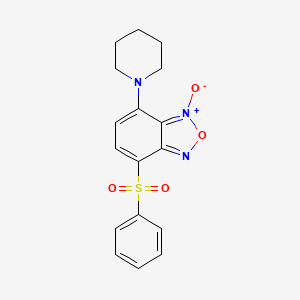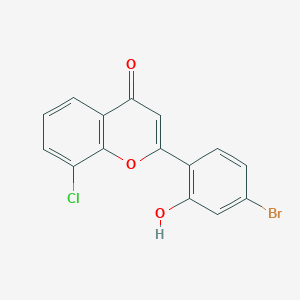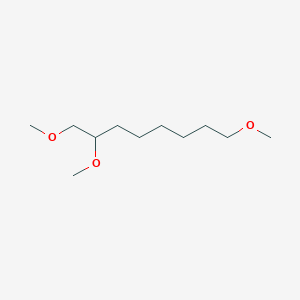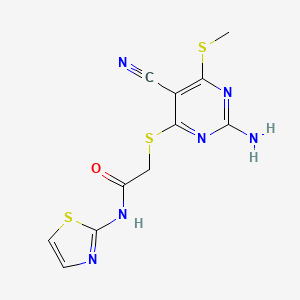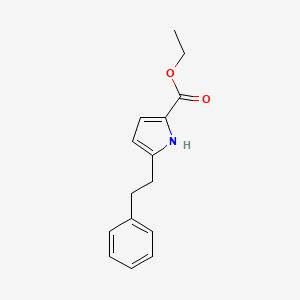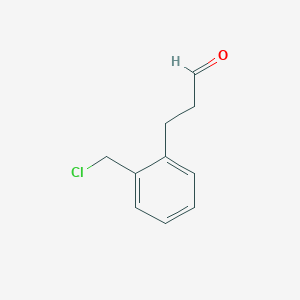
Benzenepropanal, 2-(chloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanal, 2-(chloromethyl)- is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, featuring a propanal group substituted with a chloromethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2-(chloromethyl)- can be achieved through several methods. One common approach involves the chloromethylation of benzene derivatives. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenepropanal, 2-(chloromethyl)- may involve large-scale chloromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 2-(chloromethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: NaBH4 in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenepropanal, 2-(chloromethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving aldehydes and chloromethyl groups.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenepropanal, 2-(chloromethyl)- involves its reactivity due to the presence of both the aldehyde and chloromethyl groups. The aldehyde group can undergo nucleophilic addition reactions, while the chloromethyl group can participate in nucleophilic substitution reactions. These reactive sites make the compound versatile in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanal: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Benzyl chloride: Contains a chloromethyl group but lacks the aldehyde functionality.
Phenylpropanal: Similar structure but without the chloromethyl substitution.
Uniqueness
Benzenepropanal, 2-(chloromethyl)- is unique due to the presence of both the aldehyde and chloromethyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-[2-(chloromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H11ClO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,7H,3,6,8H2 |
InChI Key |
JWQXJKDLHSJLQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


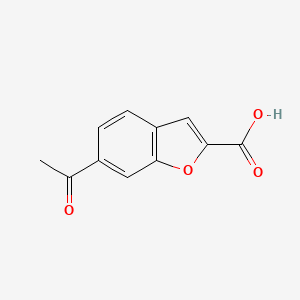
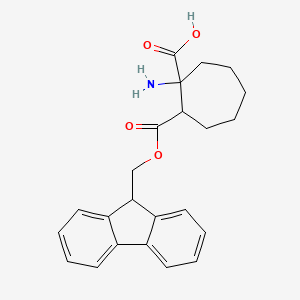


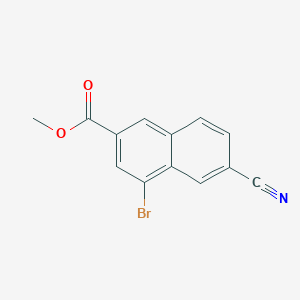
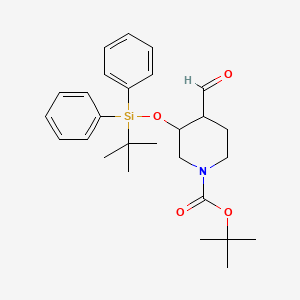
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
